A Technical Guide to 3-Ethyl-3-hydroxypentanenitrile: A Key Intermediate in Pharmaceutical Synthesis
A Technical Guide to 3-Ethyl-3-hydroxypentanenitrile: A Key Intermediate in Pharmaceutical Synthesis
Introduction
In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). 3-Ethyl-3-hydroxypentanenitrile, a tertiary alcohol and nitrile-containing organic compound, represents a significant, albeit specialized, intermediate. Its unique bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic nitrile—renders it a versatile precursor for the construction of more complex heterocyclic systems. This guide provides an in-depth examination of the synthesis, properties, and strategic application of 3-Ethyl-3-hydroxypentanenitrile, with a particular focus on its role in the synthesis of piperidinedione-based compounds, a scaffold present in various sedative and hypnotic agents.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to explore the causal relationships in synthetic choices and analytical validations, ensuring a robust and reproducible understanding of this intermediate's role in medicinal chemistry.
Physicochemical Properties and Structural Data
A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in synthesis. The key identifiers and properties for 3-Ethyl-3-hydroxypentanenitrile are summarized below. It is important to note that experimental data such as melting and boiling points are not consistently reported in publicly available databases.
| Property | Value | Source |
| IUPAC Name | 3-Ethyl-3-hydroxypentanenitrile | [1] |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [2] |
| CAS Number | 17190-27-1 | [1][2] |
| Canonical SMILES | CCC(C#N)C(O)(CC)C | N/A |
| InChIKey | CWXQGJSIJMTPLV-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥95% for commercial grades | [2] |
Synthesis of 3-Ethyl-3-hydroxypentanenitrile: A Mechanistic Approach
The most direct and industrially scalable synthesis of β-hydroxynitriles involves the reaction of a ketone with a cyanide source. For 3-Ethyl-3-hydroxypentanenitrile, the logical precursor is diethyl ketone. This reaction is a classic nucleophilic addition to a carbonyl group.
Causality in Synthesis Design
The choice of diethyl ketone as the starting material is dictated by the target molecule's structure, which features a central carbon atom bonded to two ethyl groups and a hydroxyl group. The reaction introduces the hydroxynitrile functionality at the carbonyl carbon. The use of a cyanide source, such as sodium or potassium cyanide, in the presence of a proton source (often buffered) facilitates the formation of the cyanohydrin. The reaction is typically performed in a protic solvent to facilitate the protonation of the intermediate alkoxide.
Caption: Synthetic workflow for 3-Ethyl-3-hydroxypentanenitrile.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example based on established chemical principles for cyanohydrin formation. Researchers must adapt it based on laboratory-specific conditions and safety protocols.
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Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert argon atmosphere, dissolve sodium cyanide (1.1 equivalents) in deionized water to form a saturated solution. Cool the solution to 0-5 °C in an ice-water bath.
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Reagent Addition: To the cooled cyanide solution, add diethyl ketone (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
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Acidification: After the addition is complete, slowly add a solution of acetic acid (1.2 equivalents) in water to the reaction mixture. This step protonates the intermediate alkoxide and neutralizes excess cyanide. The pH should be maintained in a slightly acidic range (pH 5-6) to favor product formation and avoid the liberation of hazardous HCN gas.
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Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting ketone.[4]
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Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or dichloromethane.[5] Combine the organic extracts.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[6] Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 3-Ethyl-3-hydroxypentanenitrile.
Application as a Pharmaceutical Intermediate: Synthesis of the Methyprylon Scaffold
3-Ethyl-3-hydroxypentanenitrile serves as a key intermediate in the synthesis of substituted piperidine-2,4-diones. This heterocyclic core is found in the sedative-hypnotic drug Methyprylon (3,3-diethyl-5-methyl-2,4-piperidinedione).[7][8][9] The synthesis leverages both the hydroxyl and nitrile functional groups of the intermediate.
Synthetic Strategy and Mechanistic Logic
The transformation from the linear hydroxynitrile to the cyclic piperidinedione involves a multi-step sequence. A plausible and efficient route involves the initial hydrolysis of the nitrile group to a primary amide, followed by a Michael addition and subsequent intramolecular cyclization (lactamization).
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Nitrile Hydrolysis: The nitrile group is first hydrolyzed under controlled acidic or basic conditions to form 3-ethyl-3-hydroxypentanamide. This step transforms the nitrile into a functional group capable of participating in cyclization.
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Michael Addition & Cyclization: The resulting amide is then reacted with an α,β-unsaturated carbonyl compound, such as methyl crotonate. The amide nitrogen acts as a nucleophile in a Michael addition to the crotonate. The subsequent intramolecular cyclization of the adduct, driven by a suitable base, leads to the formation of the piperidinedione ring. This process is a classic example of constructing heterocyclic systems.[10][11]
Caption: Conversion of the intermediate to a piperidinedione core.
Conceptual Protocol: From Intermediate to Heterocycle
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Amide Formation: To a solution of 3-Ethyl-3-hydroxypentanenitrile (1.0 equivalent) in a suitable solvent, add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture gently (e.g., 50-60 °C) and monitor the reaction for the formation of 3-ethyl-3-hydroxypentanamide.
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Michael Addition: Once the amide is formed, cool the reaction and add methyl crotonate (1.1 equivalents) and a non-nucleophilic base (e.g., DBU).
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Cyclization: Heat the reaction mixture to promote intramolecular cyclization. The progress of the ring formation can be followed by LC-MS analysis.
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Purification: After completion, the reaction is worked up by neutralizing the acid, extracting the product into an organic solvent, and purifying it by column chromatography on silica gel to isolate the target piperidinedione derivative.[12]
Analytical Methodologies for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of 3-Ethyl-3-hydroxypentanenitrile and to monitor its conversion in subsequent reactions. A multi-technique approach is standard practice.
| Analytical Technique | Purpose & Key Parameters |
| Gas Chromatography (GC) | Purity Assessment & Reaction Monitoring. - Column: HP-5 (or equivalent non-polar capillary column).[13]- Detector: Flame Ionization Detector (FID).[13]- Carrier Gas: Hydrogen or Helium.[13]- Rationale: Provides excellent resolution for volatile and semi-volatile organic compounds, allowing for accurate quantification of purity and detection of residual starting materials.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity of Non-Volatile Products & Chiral Analysis. - Mode: Normal-phase or Reverse-phase depending on the analyte.- Column: For chiral analysis, an amylose-based Chiral Stationary Phase (CSP) is effective for separating enantiomers of related hydroxynitriles.[14]- Detector: UV detector (e.g., at 210 nm for the nitrile group).[14]- Rationale: HPLC is crucial for analyzing the purity of downstream products like the piperidinedione, which may not be suitable for GC. Chiral HPLC is vital if stereoselective synthesis is intended.[6][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation. - ¹H NMR: Expected signals include triplets and quartets for the ethyl groups, and a singlet for the hydroxyl proton.- ¹³C NMR: Characteristic peaks for the nitrile carbon (C≡N), the quaternary carbon bearing the hydroxyl group (C-OH), and the carbons of the ethyl groups.- Rationale: NMR provides unambiguous confirmation of the molecular structure by mapping the carbon-hydrogen framework.[12] |
| Infrared (IR) Spectroscopy | Functional Group Identification. - Key Absorptions: A strong, sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch and a broad peak around 3400 cm⁻¹ for the hydroxyl (O-H) stretch.- Rationale: A rapid and reliable method to confirm the presence of the key functional groups. |
| Mass Spectrometry (MS) | Molecular Weight Verification. - Technique: Typically coupled with GC (GC-MS) or LC (LC-MS).- Data: Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.[1] |
Conclusion
3-Ethyl-3-hydroxypentanenitrile is a strategically valuable intermediate whose bifunctional architecture allows for elegant and efficient pathways to complex pharmaceutical targets. Its synthesis from readily available starting materials and its utility in constructing the piperidinedione core of drugs like Methyprylon highlight its importance in medicinal chemistry. A thorough understanding of its synthesis, reaction mechanisms, and the analytical methods required for its characterization is essential for any research or development program utilizing this versatile building block. The protocols and logical frameworks presented in this guide offer a comprehensive foundation for scientists working to leverage 3-Ethyl-3-hydroxypentanenitrile in the synthesis of novel therapeutic agents.
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